molecular formula C8H10N2O3 B3030654 Methyl 3-amino-6-methoxypicolinate CAS No. 938439-54-4

Methyl 3-amino-6-methoxypicolinate

Cat. No. B3030654
M. Wt: 182.18
InChI Key: CWCKBZSCEZQVQO-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-methoxypicolinate is not directly mentioned in the provided papers. However, the papers discuss compounds with structural similarities or functionalities that may be related to the compound . For instance, the synthesis of indenopyrazoles with methoxy groups and their biological activities are discussed, as well as the properties of a novel fluorophore with a methoxyquinolone structure, and the synthesis of heterocycles from β-amino acids with methoxycarbonyl groups . These studies provide insights into the chemical behavior and potential applications of compounds with methoxy and amino functionalities on aromatic systems.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from different precursors such as indanones, phenyl isothiocyanates, and β-amino acids. For example, the indenopyrazoles were synthesized in two steps, involving the reaction of indanones with phenyl isothiocyanates . Similarly, the synthesis of tetrahydroisoquinolines from β-amino acid derivatives was achieved by heating with formaldehyde and formic acid, followed by reduction with lithium aluminum hydride for certain derivatives . These methods suggest that the synthesis of Methyl 3-amino-6-methoxypicolinate could potentially involve similar strategies, such as condensation reactions and selective functional group transformations.

Molecular Structure Analysis

The molecular structure of compounds with methoxy and amino groups on aromatic systems can significantly influence their conformation and chemical properties. For instance, the NMR studies of tetrahydroisoquinolines revealed that the substituents at certain positions prefer specific conformations, which can affect the molecule's reactivity and interactions . Although the exact molecular structure of Methyl 3-amino-6-methoxypicolinate is not discussed, it can be inferred that the presence of methoxy and amino groups would play a crucial role in its conformation and electronic distribution.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are greatly influenced by their functional groups and molecular structure. The novel fluorophore 6-MOQ exhibits strong fluorescence and high stability in a wide pH range, which is attributed to its methoxyquinolone structure . Similarly, the methoxy and amino groups in Methyl 3-amino-6-methoxypicolinate would likely contribute to its solubility, stability, and optical properties, making it potentially useful in various applications, including as a fluorescent probe or in medicinal chemistry.

Scientific Research Applications

Tubulin Polymerization Inhibition

Methyl 3-amino-6-methoxypicolinate derivatives have shown promising antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization. This effect is crucial for cancer treatment as it can arrest cell division (Minegishi et al., 2015).

Substituent Effects in Pyridines

Research has compared the rates of alkaline hydrolysis of methyl methoxypyridinecarboxylates, including methyl 6-methoxypicolinate. This study helps in understanding the electronic interactions in such compounds, which is significant for designing more effective molecules (Campbell et al., 1970).

Antibacterial Activity

Methyl 3-amino-6-methoxypicolinate structures have been explored for their capacity to inhibit bacterial DNA polymerase and show potent antibacterial activity, especially against Gram-positive bacteria (Zhi et al., 2005).

Ammonolysis and Derivative Formation

The ammonolysis of related compounds, like 3-hydroxy-6-methylpicolinic acid, results in products such as 3-amino-6-methylpicolinic acid. These processes are crucial for understanding and developing new chemical reactions and compounds (Moore et al., 1979).

Antileishmanial Activity

Certain derivatives of methyl 3-amino-6-methoxypicolinate exhibit significant antileishmanial activity. This research is pivotal for developing new treatments for leishmaniasis, a tropical disease caused by parasites (Berman & Lee, 1983).

Primaquine Metabolism

Studies on the metabolism of primaquine, a 6-methoxy-8-aminoquinoline derivative used in malaria treatment, provide insights into the biotransformation and potential therapeutic applications of methyl 3-amino-6-methoxypicolinate-related compounds (Clark et al., 1981).

Chemical Sensor Development

Methyl 3-amino-6-methoxypicolinate derivatives have been used in developing chemical sensors. These sensors are significant for detecting specific ions or molecules, which has various applications in analytical chemistry (Dhara et al., 2014).

Structural Studies and Chemical Synthesis

Research into the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate has provided valuable insights into the synthesis of complex chemical structures (Ukrainets et al., 2014).

Antimalarial Activity

The exploration of methyl 3-amino-6-methoxypicolinate derivatives in antimalarial research has helped in identifying potential new treatments for malaria, a major global health issue (Kinnamon et al., 1978).

Tubulin Inhibition in Cancer Therapy

Further studies into the inhibition of tubulin polymerization by methoxy-substituted 3-formyl-2-phenylindoles, which are structurally related to methyl 3-amino-6-methoxypicolinate, provide insights into potential cancer treatments (Gastpar et al., 1998).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with “Methyl 3-amino-6-methoxypicolinate” are H302, H315, H319, H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

methyl 3-amino-6-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-6-4-3-5(9)7(10-6)8(11)13-2/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCKBZSCEZQVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705407
Record name Methyl 3-amino-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-6-methoxypicolinate

CAS RN

938439-54-4
Record name Methyl 3-amino-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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